3,4-Bis[(trifluoroacetyl)amino]benzoic acid
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Overview
Description
3,4-Bis[(trifluoroacetyl)amino]benzoic acid is an organic compound characterized by the presence of trifluoroacetyl groups attached to the amino groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(trifluoroacetyl)amino]benzoic acid typically involves the reaction of 3,4-diaminobenzoic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis[(trifluoroacetyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3,4-Bis[(trifluoroacetyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4-Bis[(trifluoroacetyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl groups can form strong hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cellular pathways involved in inflammation or cancer, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 3,4-Bis(trifluoromethyl)benzoic acid
- 4-{[(Trifluoroacetyl)amino]methyl}benzoic acid
Uniqueness
3,4-Bis[(trifluoroacetyl)amino]benzoic acid is unique due to the presence of two trifluoroacetyl groups, which impart distinct chemical properties such as increased lipophilicity and enhanced stability. These properties make it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C11H6F6N2O4 |
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Molecular Weight |
344.17 g/mol |
IUPAC Name |
3,4-bis[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C11H6F6N2O4/c12-10(13,14)8(22)18-5-2-1-4(7(20)21)3-6(5)19-9(23)11(15,16)17/h1-3H,(H,18,22)(H,19,23)(H,20,21) |
InChI Key |
MFORGBCIAUFSBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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